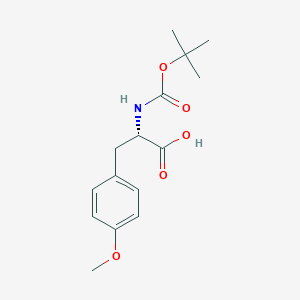

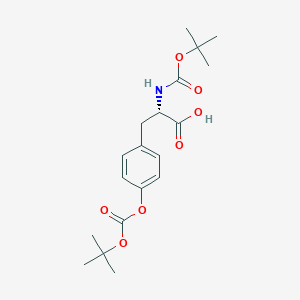

Boc-tyr(boc)-OH

Descripción general

Descripción

Boc-tyr(boc)-OH is an amino acid derivative commonly used in peptide synthesis . It is also known as N-(tert-Butoxycarbonyl)-L-tyrosine .

Synthesis Analysis

Boc-tyr(boc)-OH is synthesized using the Boc strategy, which is suitable for industrial and green chemistry . This strategy is environmentally friendly as it generates only gases without any other by-products in the deprotection step of the Boc group . The synthesis involves the use of Boc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water has been reported, utilizing Fmoc-amino acids converted to water-dispersible nanoparticles .

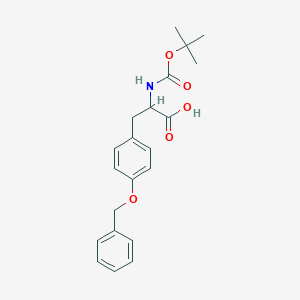

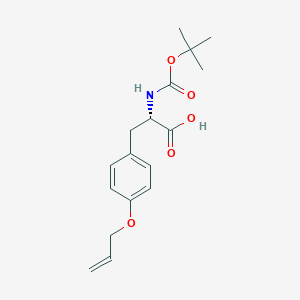

Molecular Structure Analysis

The molecular formula of Boc-tyr(boc)-OH is C14H19NO5 . Its molecular weight is 281.30 g/mol . The structure includes a tyrosine residue protected by a Boc group .

Chemical Reactions Analysis

In peptide synthesis, Boc-tyr(boc)-OH undergoes reactions specific to the Boc strategy . This strategy is known for its suitability in industrial and green chemistry due to the generation of only gases without any other by-products in the deprotection step of the Boc group .

Physical And Chemical Properties Analysis

Boc-tyr(boc)-OH is a solid substance . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 528.4±50.0 °C at 760 mmHg . The optical activity is [α]20/D +3.0°, c = 2 in acetic acid .

Aplicaciones Científicas De Investigación

Synthesis of Peptides : Boc-Tyr(Boc)-OH is used in the synthesis of various peptides. For example, it was employed in the chemo-enzymatic synthesis of endomorphin-1, a potent analgesic peptide. This method proved efficient, productive, and required minimal side-chain protection and purification steps (Sun et al., 2011).

Facilitation of Synthesis Processes : In another study, it was found that the presence of Boc-Tyr(Boc)-OH in the synthesis process of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine led to higher yields. This suggests its utility in improving synthesis efficiency for specific amino acid derivatives (Nishiyama et al., 2001).

Preparation of Phosphotyrosine-Containing Peptides : The compound has been used in the preparation of phosphotyrosine-containing peptides, which are important in the study of protein phosphorylation and signal transduction (Perich, 1991).

Use in Solid-Phase Peptide Synthesis : Boc-Tyr(Boc)-OH was also used in the development of a new side chain-protective group for tyrosine, which facilitated the purification of hydrophobic synthetic peptides (Wahlström et al., 2008).

Biological Evaluation of Peptides : In a study on cholecystokinin analogs, Boc-Tyr(Boc)-OH played a role in synthesizing analogs for biological evaluation, highlighting its use in the development and testing of biologically active peptides (Amblard et al., 1993).

Protection of Hydroxyl Function of Tyrosine : Research has explored the use of Boc-Tyr(Boc)-OH in protecting the hydroxyl function of tyrosine in peptide synthesis, which is crucial for maintaining the integrity and functionality of tyrosine residues in peptides (Okada et al., 1997).

Detection in NMR Studies : Boc-Tyr(Boc)-OH has been used in studies involving nuclear magnetic resonance (NMR) spectroscopy, providing insights into the chemical structure and dynamics of peptide molecules (Tsikaris et al., 2000).

Direcciones Futuras

Boc-tyr(boc)-OH is expected to continue being a valuable component in peptide synthesis, particularly in the development of environmentally friendly synthetic methods . Its use in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties suggests potential for expanded applications in the future .

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYIHKCPPKHOPJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426682 | |

| Record name | BOC-TYR(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-tyr(boc)-OH | |

CAS RN |

20866-48-2 | |

| Record name | BOC-TYR(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.